Hydrocortisone-21-lysinate

Descripción

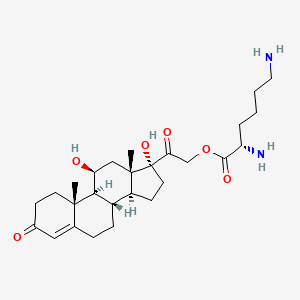

Structure

3D Structure

Propiedades

Número CAS |

95924-98-4 |

|---|---|

Fórmula molecular |

C27H42N2O6 |

Peso molecular |

490.6 g/mol |

Nombre IUPAC |

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] (2S)-2,6-diaminohexanoate |

InChI |

InChI=1S/C27H42N2O6/c1-25-10-8-17(30)13-16(25)6-7-18-19-9-11-27(34,26(19,2)14-21(31)23(18)25)22(32)15-35-24(33)20(29)5-3-4-12-28/h13,18-21,23,31,34H,3-12,14-15,28-29H2,1-2H3/t18-,19-,20-,21-,23+,25-,26-,27-/m0/s1 |

Clave InChI |

RUJMJVDZRXMDLY-QFDDTMGGSA-N |

SMILES isomérico |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)[C@H](CCCCN)N)O)C)O |

SMILES canónico |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)C(CCCCN)N)O)C)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Hydrocortisone-21-lysinate; |

Origen del producto |

United States |

Foundational & Exploratory

Hydrocortisone-21-Lysinate: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of hydrocortisone-21-lysinate, a water-soluble prodrug of the corticosteroid hydrocortisone. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, data presentation, and visual workflows to aid in the research and development of similar amino acid-corticosteroid conjugates.

Introduction

Hydrocortisone is a glucocorticoid widely used for its anti-inflammatory and immunosuppressive properties. However, its low aqueous solubility can limit its formulation and delivery options. The synthesis of this compound, an ester conjugate of hydrocortisone and the amino acid L-lysine, represents a strategy to enhance its water solubility and potentially improve its absorption and bioavailability.[1] This guide details a representative synthesis pathway and the analytical methods for the comprehensive characterization of this important derivative.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C27H42N2O6 | PubChem[2] |

| Molecular Weight | 490.6 g/mol | PubChem[2] |

| Exact Mass | 490.30428706 Da | PubChem[2] |

| Appearance | Solid powder | MedKoo Biosciences[3] |

| Solubility | Soluble in DMSO | MedKoo Biosciences[3] |

| Storage | Dry, dark, -20°C for long term | MedKoo Biosciences[3] |

Synthesis of this compound

Representative Synthesis Protocol

The synthesis involves a two-step process: protection of the amino groups of L-lysine followed by esterification with hydrocortisone, and subsequent deprotection.

Step 1: Protection of L-lysine

The two amino groups of L-lysine must be protected to prevent side reactions during the esterification. The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines.

-

Materials: L-lysine, di-tert-butyl dicarbonate (Boc)2O, dioxane, water, sodium hydroxide (NaOH).

-

Procedure:

-

Dissolve L-lysine in a 1:1 mixture of dioxane and water containing one equivalent of NaOH.

-

Cool the solution to 0°C in an ice bath.

-

Add two equivalents of (Boc)2O portion-wise while maintaining the pH between 9 and 10 with the addition of 1M NaOH.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Acidify the reaction mixture to pH 2-3 with 1M HCl.

-

Extract the product, Nα,Nε-di-Boc-L-lysine, with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected amino acid.

-

Step 2: Esterification of Hydrocortisone with Protected Lysine

The ester bond is formed between the 21-hydroxyl group of hydrocortisone and the carboxylic acid of the protected lysine using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-dimethylaminopyridine (DMAP).

-

Materials: Hydrocortisone, Nα,Nε-di-Boc-L-lysine, DCC, DMAP, anhydrous dichloromethane (DCM).

-

Procedure:

-

Dissolve hydrocortisone and a catalytic amount of DMAP in anhydrous DCM under an inert atmosphere (e.g., argon).

-

In a separate flask, dissolve Nα,Nε-di-Boc-L-lysine in anhydrous DCM.

-

Add the protected lysine solution to the hydrocortisone solution.

-

Add a solution of DCC in anhydrous DCM dropwise to the reaction mixture at 0°C.

-

Allow the reaction to stir at room temperature for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once complete, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Step 3: Deprotection of the Lysine Moiety

The Boc protecting groups are removed under acidic conditions to yield the final product, this compound.

-

Materials: Protected this compound intermediate, trifluoroacetic acid (TFA), anhydrous dichloromethane (DCM).

-

Procedure:

-

Dissolve the purified, protected intermediate in anhydrous DCM.

-

Add an excess of TFA to the solution at 0°C.

-

Stir the reaction at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC.

-

Remove the solvent and excess TFA under reduced pressure.

-

The resulting this compound can be purified by recrystallization or preparative HPLC.

-

Synthesis and Purification Workflow

Characterization of this compound

Comprehensive characterization is essential to confirm the identity, purity, and stability of the synthesized this compound. The following are the key analytical techniques employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of this compound and for monitoring the progress of the synthesis and purification steps.

-

Instrumentation: A standard HPLC system with a UV detector is suitable.

-

Column: A reverse-phase C18 column (e.g., ODS, 5 µm, 4.6 x 150 mm) is commonly used for steroid analysis.[4]

-

Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer or water with an acid modifier like formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol) is typical. For instance, a mobile phase of methanol:water:acetic acid (60:30:10, v/v/v) has been used for hydrocortisone analysis.[4]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[4]

-

Detection: UV detection at a wavelength of approximately 245-254 nm is appropriate for the hydrocortisone chromophore.[4][5]

-

Sample Preparation: Dissolve the sample in a suitable solvent, such as the mobile phase or a mixture of water and organic solvent, to an appropriate concentration (e.g., 0.1 mg/mL).

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound and to provide structural information through fragmentation analysis.

-

Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing polar molecules like this compound.

-

Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or ion trap.

-

Expected Mass: The expected protonated molecule [M+H]+ for this compound (C27H42N2O6) would have an m/z of approximately 491.3. The exact mass is 490.3043.[3]

-

Fragmentation: Collision-induced dissociation (CID) of the parent ion can provide structural information. For hydrocortisone, characteristic fragmentation involves the loss of water molecules and cleavage of the side chain. Similar fragmentation patterns would be expected for the lysinate ester, along with fragmentation of the lysine moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound. Both 1H and 13C NMR spectra should be acquired.

-

Solvent: A deuterated solvent in which the compound is soluble, such as deuterated methanol (CD3OD) or deuterated chloroform (CDCl3) with a small amount of CD3OD, should be used.

-

1H NMR: The 1H NMR spectrum will show characteristic signals for the steroid backbone and the lysine side chain. The protons on the carbon bearing the ester group (C21) are expected to be deshielded and appear at a lower field compared to those in hydrocortisone.

-

13C NMR: The 13C NMR spectrum will provide information on the carbon skeleton. The carbonyl carbon of the ester and the C21 carbon will have characteristic chemical shifts.

-

2D NMR: Techniques such as COSY, HSQC, and HMBC can be used to assign all proton and carbon signals and confirm the connectivity of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule.

-

Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet) or as a thin film.

-

Expected Absorptions:

-

O-H stretching (from hydroxyl groups): broad band around 3400 cm-1.[6]

-

N-H stretching (from amino groups): around 3300-3500 cm-1.

-

C-H stretching (aliphatic): around 2850-3000 cm-1.

-

C=O stretching (ketone and ester): strong absorptions in the region of 1650-1750 cm-1.[6]

-

C-O stretching (ester): around 1150-1250 cm-1.

-

Characterization Workflow

Quantitative Data Summary

The following tables summarize key quantitative data for hydrocortisone and its 21-lysinate derivative.

Table 1: Physicochemical Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Exact Mass (Da) |

| Hydrocortisone | C21H30O5 | 362.46 | 362.20932 |

| This compound | C27H42N2O6 | 490.63 | 490.3043 |

Data sourced from PubChem and other chemical databases.[2][7]

Table 2: Spectroscopic Data for Hydrocortisone (Reference)

| Technique | Key Signals/Bands |

| 1H NMR (CDCl3) | δ 5.72 (s, 1H, H-4), 4.54 (d, 1H, H-11), 0.92 (s, 3H, C-18), 1.44 (s, 3H, C-19) |

| 13C NMR (CDCl3) | δ 209.8 (C-20), 186.5 (C-3), 170.8 (C-5), 124.2 (C-4) |

| IR (KBr, cm-1) | ~3411 (O-H), ~2918 (C-H), ~1709 (C=O, C-20), ~1638 (C=O, C-3)[6] |

| MS (ESI+) | m/z 363 [M+H]+, 345 [M+H-H2O]+, 327 [M+H-2H2O]+ |

Note: Specific chemical shifts for this compound are not available in the public domain and would need to be determined experimentally.

Conclusion

This technical guide provides a framework for the synthesis and comprehensive characterization of this compound. The representative synthesis protocol offers a viable route for its preparation, while the detailed characterization methodologies are essential for ensuring the quality and integrity of the final product. The provided data and workflows are intended to support researchers and drug development professionals in the advancement of corticosteroid prodrugs with improved pharmaceutical properties.

References

- 1. Solution kinetics of a water-soluble hydrocortisone prodrug: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C27H42N2O6 | CID 21122669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. Novel HPLC Analysis of Hydrocortisone in Conventional and Controlled-Release Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. researchgate.net [researchgate.net]

- 7. Hydrocortisone [webbook.nist.gov]

An In-Depth Technical Guide to the Chemical Properties of Hydrocortisone-21-lysinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrocortisone-21-lysinate is a water-soluble prodrug of the corticosteroid hydrocortisone, designed to enhance its delivery and bioavailability. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its synthesis, physicochemical characteristics, and the biological pathways it influences upon conversion to its active form. Detailed experimental protocols for its characterization and data are presented in a structured format to support further research and development.

Introduction

Hydrocortisone, a naturally occurring glucocorticoid, is a cornerstone in the treatment of a wide array of inflammatory and autoimmune conditions. However, its therapeutic efficacy can be limited by its poor water solubility, affecting its formulation and bioavailability. The synthesis of this compound, an amino acid ester prodrug, represents a strategic approach to overcome this limitation.[1] By attaching a lysine molecule to the 21-hydroxyl group of hydrocortisone, the resulting compound exhibits increased water solubility, facilitating parenteral administration and potentially improving oral absorption.[1] This guide delves into the fundamental chemical and physical properties of this important derivative.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided below.

| Property | Value | Reference |

| Chemical Name | [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] (2S)-2,6-diaminohexanoate | PubChem CID: 21122669 |

| CAS Number | 95924-98-4 | PubChem CID: 21122669 |

| Molecular Formula | C27H42N2O6 | PubChem CID: 21122669 |

| Molecular Weight | 490.64 g/mol | PubChem CID: 21122669 |

| Appearance | Solid powder | MedKoo Biosciences |

| Solubility | Soluble in DMSO. As a water-soluble prodrug, it exhibits significant aqueous solubility. | MedKoo Biosciences |

| Stability in Aqueous Solution | Half-life of 40 days at pH 3 and 30 minutes at pH 7 (25 °C).[1] | J Pharm Sci. 1985 Jan;74(1):87-9. |

Synthesis

General Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Esterification of Hydrocortisone with N-Protected Lysine (Hypothetical)

-

Protection of Lysine: The amino groups of L-lysine are first protected, for example, with tert-Butoxycarbonyl (Boc) groups, to prevent side reactions.

-

Activation of Carboxylic Acid: The carboxylic acid of the N,N'-di-Boc-L-lysine is activated, for instance, by conversion to an acid chloride or using a coupling agent like dicyclohexylcarbodiimide (DCC).

-

Esterification Reaction: Hydrocortisone is reacted with the activated N-protected lysine in an aprotic solvent (e.g., dichloromethane or dimethylformamide) in the presence of a base (e.g., pyridine or triethylamine) to catalyze the reaction. The reaction mixture is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).

-

Deprotection: The protecting groups (e.g., Boc) are removed from the lysine moiety, typically by treatment with an acid such as trifluoroacetic acid (TFA).

-

Purification: The final product, this compound, is purified from the reaction mixture using a suitable chromatographic technique, such as High-Performance Liquid Chromatography (HPLC).

Spectroscopic and Chromatographic Data

Detailed experimental spectroscopic data for this compound is not widely published. The following sections describe the expected characteristics based on the structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show characteristic signals for the hydrocortisone steroid backbone. Additionally, signals corresponding to the lysine side chain will be present, including the α-proton, and the protons of the methylene groups in the lysine side chain. The chemical shifts of the C21 protons of hydrocortisone would be shifted downfield upon esterification.

-

¹³C NMR: The ¹³C NMR spectrum would display resonances for all 27 carbon atoms. The carbonyl carbon of the ester linkage would appear in the range of 170-175 ppm. The C21 carbon of the hydrocortisone moiety would also show a downfield shift compared to the parent compound.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry would be a suitable technique for the analysis of this compound. The protonated molecule [M+H]⁺ would be expected at m/z 491.31.

Expected Fragmentation Pattern:

Caption: Predicted ESI-MS fragmentation of this compound.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be appropriate for the analysis and purification of this compound.

Hypothetical HPLC Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 242 nm.

-

Injection Volume: 10 µL.

-

Temperature: 25 °C.

Stability

The stability of this compound is pH-dependent. It is significantly more stable in acidic conditions compared to neutral or basic conditions. At pH 7, the ester linkage is susceptible to hydrolysis, releasing the active hydrocortisone.[1]

Forced Degradation Studies Protocol

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.

-

Acid Hydrolysis: Incubate the sample in 0.1 M HCl at 60 °C for 24 hours.

-

Base Hydrolysis: Incubate the sample in 0.1 M NaOH at room temperature for 1 hour.

-

Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

-

Photodegradation: Expose the sample to UV light (254 nm) and visible light for a defined period.

-

Analysis: Analyze all samples by a validated stability-indicating HPLC method to separate the parent drug from its degradation products.

Mechanism of Action: Glucocorticoid Receptor Signaling

As a prodrug, this compound is inactive until it is hydrolyzed in vivo to release hydrocortisone. Hydrocortisone then exerts its anti-inflammatory and immunosuppressive effects by binding to the glucocorticoid receptor (GR).

Glucocorticoid Receptor Signaling Pathway

Caption: Simplified glucocorticoid receptor signaling pathway.

Experimental Protocol: Glucocorticoid Receptor Binding Assay (Competitive Binding)

This protocol determines the affinity of hydrocortisone (released from the prodrug) for the glucocorticoid receptor.

-

Prepare Cell Lysate: Obtain a cytosolic fraction containing the glucocorticoid receptor from a suitable cell line (e.g., A549 cells).

-

Incubation: Incubate the cell lysate with a constant concentration of a radiolabeled glucocorticoid (e.g., [³H]-dexamethasone) and varying concentrations of unlabeled hydrocortisone.

-

Separation: Separate the bound from the unbound radioligand using a method such as dextran-coated charcoal.

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Determine the IC₅₀ value (the concentration of hydrocortisone that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

Conclusion

This compound is a promising prodrug of hydrocortisone with enhanced water solubility. This guide has provided a detailed overview of its chemical properties, including a plausible synthetic route, expected analytical characteristics, and its mechanism of action upon conversion to the active drug. The provided experimental protocols offer a framework for the further investigation and characterization of this and similar corticosteroid prodrugs. Further research is warranted to obtain and publish detailed experimental spectroscopic data to complete the comprehensive chemical profile of this molecule.

References

An In-depth Technical Guide to the Mechanism of Action of Hydrocortisone-21-lysinate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydrocortisone-21-lysinate is a water-soluble amino acid prodrug of hydrocortisone, designed to enhance the delivery of the active corticosteroid. The core mechanism of action is predicated on its in vivo conversion to hydrocortisone, which then exerts its anti-inflammatory and immunosuppressive effects. This guide provides a detailed overview of the prodrug concept, the established mechanism of the active hydrocortisone molecule, and comprehensive experimental protocols for the characterization of this compound.

Prodrug Profile and Rationale

This compound is a synthetic derivative of hydrocortisone where the C21 hydroxyl group is esterified with the amino acid L-lysine. This modification significantly increases the aqueous solubility of the compound compared to the parent hydrocortisone. The primary rationale for this design is to create a substrate for intestinal brush border aminopeptidases.[1][2] This targeted enzymatic cleavage is intended to release the active hydrocortisone at the site of absorption, potentially improving its oral bioavailability.[1][2]

Chemical Stability

The stability of the ester linkage is a critical factor in the efficacy of a prodrug. This compound exhibits pH-dependent stability. In acidic conditions (pH 3), the ester is relatively stable, with a half-life of 40 days. However, at neutral pH (pH 7), it is significantly less stable, with a half-life of only 30 minutes.[1] This instability at neutral pH is advantageous for its rapid conversion to the active form in the physiological environment of the small intestine.

Mechanism of Action of the Active Moiety: Hydrocortisone

Upon enzymatic cleavage of the lysine moiety, the released hydrocortisone mediates its effects through the classical glucocorticoid signaling pathway.

Glucocorticoid Receptor Binding and Translocation

Hydrocortisone, being lipophilic, passively diffuses across the cell membrane into the cytoplasm.[3] There, it binds to the cytosolic glucocorticoid receptor (GR), which is part of a multiprotein complex including heat shock proteins (HSPs).[4] Ligand binding induces a conformational change in the GR, causing the dissociation of the HSPs.[5] The activated hydrocortisone-GR complex then translocates into the nucleus.[3][6]

Genomic Regulation of Gene Expression

Within the nucleus, the hydrocortisone-GR complex modulates gene expression through two primary mechanisms:

-

Transactivation: The complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[7] This binding upregulates the transcription of anti-inflammatory proteins, such as lipocortin-1 (also known as annexin A1), which inhibits phospholipase A2 and thereby reduces the production of inflammatory mediators like prostaglandins and leukotrienes.[3]

-

Transrepression: The activated GR can also repress the expression of pro-inflammatory genes without directly binding to DNA. It achieves this by interacting with and inhibiting other transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[7] This interference prevents the transcription of a wide range of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules.[3][8]

The net effect of these genomic actions is a potent suppression of the inflammatory cascade and a modulation of the immune response.[8][9]

Quantitative Data

The following tables summarize key quantitative parameters for this compound and its active metabolite, hydrocortisone.

Table 1: Chemical Stability of this compound

| Parameter | Value | Conditions | Reference |

| Half-life | 40 days | pH 3, 25°C | [1] |

| Half-life | 30 minutes | pH 7, 25°C | [1] |

Table 2: Glucocorticoid Receptor Binding Affinity

| Compound | Parameter | Value (nM) | Assay System | Reference |

| Hydrocortisone | Kd | 17.5 ± 1.7 | Human Mononuclear Leukocytes | [10] |

| Hydrocortisone-21-acetate | Relative Binding Affinity | Lower than Hydrocortisone | Cultured Human Keratinocytes | [11] |

| This compound | Ki or Kd | Data not available; expected to be lower than hydrocortisone | - | - |

Note: 21-esters of corticosteroids generally exhibit lower binding affinity to the glucocorticoid receptor than the parent alcohol.[11] The precise binding affinity of this compound would need to be determined experimentally using the protocol outlined in Section 5.1.

Table 3: In Vitro Anti-Inflammatory Activity

| Compound | Parameter | Value | Cell System | Reference |

| Dexamethasone (reference) | IC50 (IL-6 inhibition) | ~5 x 10-9 M | LPS-stimulated whole blood | [12] |

| Prednisolone (reference) | IC50 (IL-6 inhibition) | ~7 x 10-8 M | LPS-stimulated whole blood | [12] |

| This compound | IC50 | Data not available | - | - |

Note: The anti-inflammatory potency of this compound is dependent on its conversion to hydrocortisone. The IC50 value would need to be determined experimentally using a cell-based assay as described in Section 5.3.

Detailed Experimental Protocols

The following protocols provide methodologies for the comprehensive characterization of this compound.

Glucocorticoid Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the glucocorticoid receptor.

Principle: This is a competitive binding assay where the test compound (this compound) competes with a radiolabeled ligand (e.g., [3H]-dexamethasone) for binding to the glucocorticoid receptor in a cytosolic preparation. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50, which can be used to calculate the Ki.[10]

Methodology:

-

Preparation of Cytosolic Receptor Fraction:

-

Homogenize rat liver tissue in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[13]

-

Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C to pellet membranes.[13]

-

The resulting supernatant is the cytosolic fraction containing the glucocorticoid receptors. Determine the protein concentration using a suitable method (e.g., BCA assay).[13]

-

-

Binding Assay:

-

In a 96-well plate, add a constant amount of the cytosolic receptor preparation (e.g., 50-120 µg protein) to each well.[13]

-

Add increasing concentrations of the unlabeled competitor (this compound or hydrocortisone standard) to the wells.

-

Add a fixed concentration of the radioligand (e.g., [3H]-dexamethasone, typically at or below its Kd value).[14]

-

To determine non-specific binding, include wells with a high concentration of unlabeled dexamethasone.

-

Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 16-18 hours).

-

-

Separation of Bound and Free Ligand:

-

Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration onto glass fiber filters (e.g., GF/C filters pre-soaked in polyethyleneimine).[13]

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification and Analysis:

-

Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

Subtract the non-specific binding from the total binding to obtain specific binding at each competitor concentration.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Enzymatic Conversion in Intestinal Brush Border Membrane Vesicles

Objective: To quantify the rate of conversion of this compound to hydrocortisone by intestinal aminopeptidases.

Principle: Intestinal brush border membrane vesicles (BBMVs) are prepared, which are enriched with digestive enzymes like aminopeptidases. The prodrug is incubated with these vesicles, and the disappearance of the prodrug and the appearance of the active drug are monitored over time using HPLC.[1][2]

Methodology:

-

Preparation of Intestinal Brush Border Membrane Vesicles (BBMVs):

-

Euthanize a rat and excise the small intestine. Wash with ice-cold saline and scrape the mucosa.[15]

-

Homogenize the mucosa in a buffer (e.g., 2 mM Tris-HCl, 50 mM mannitol, pH 7.1).[15]

-

Use a divalent cation precipitation method (e.g., with CaCl2 or MgCl2) to selectively precipitate non-brush border membranes. Centrifuge to pellet the contaminants.[3][15]

-

The supernatant, which is enriched in brush border membranes, is then subjected to high-speed centrifugation to pellet the BBMVs.

-

Resuspend the BBMV pellet in a suitable buffer and determine the protein concentration. Confirm enrichment of brush border enzymes (e.g., aminopeptidase N, alkaline phosphatase) compared to the initial homogenate.[1]

-

-

Enzymatic Hydrolysis Assay:

-

Pre-warm the BBMV suspension to 37°C.

-

Initiate the reaction by adding a known concentration of this compound to the BBMV suspension.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately quench the enzymatic activity by adding an equal volume of a stop solution (e.g., ice-cold acetonitrile or methanol).

-

Centrifuge the quenched samples to pellet the protein.

-

-

HPLC Analysis:

-

Analyze the supernatant from the quenched samples by reverse-phase HPLC to separate and quantify this compound and the released hydrocortisone.[16][17]

-

Mobile Phase: An isocratic mobile phase such as methanol:water:acetic acid (60:30:10, v/v/v) can be effective.[16]

-

Column: A C18 column (e.g., ODS, 5 µm, 4.6 x 150 mm) is suitable.[16]

-

Detection: UV detection at approximately 254 nm.[16]

-

Quantify the concentrations of the prodrug and the parent drug by comparing the peak areas to a standard curve.

-

-

Data Analysis:

-

Plot the concentration of this compound remaining versus time.

-

Determine the initial rate of hydrolysis from the slope of the linear portion of the curve.

-

Calculate the half-life (t1/2) of the prodrug under these enzymatic conditions.

-

Cell-Based Anti-Inflammatory Assay (TNF-α Inhibition)

Objective: To determine the in vitro anti-inflammatory potency (IC50) of this compound.

Principle: The murine macrophage cell line RAW 264.7 is stimulated with lipopolysaccharide (LPS) to induce a pro-inflammatory response, characterized by the release of cytokines such as TNF-α. The ability of the test compound to inhibit this TNF-α release is measured. Since this compound requires conversion to be active, this assay will assess the combined effect of cellular uptake, enzymatic conversion, and receptor-mediated inhibition.

Methodology:

-

Cell Culture and Seeding:

-

Culture RAW 264.7 cells in appropriate media (e.g., DMEM with 10% FBS).

-

Seed the cells into a 96-well plate at a density of approximately 1-2 x 105 cells/well and allow them to adhere overnight.[6]

-

-

Compound Treatment and Stimulation:

-

Prepare serial dilutions of this compound and hydrocortisone (as a positive control) in culture media.

-

Remove the old media from the cells and add the media containing the test compounds.

-

Pre-incubate the cells with the compounds for a suitable period (e.g., 1-2 hours).

-

Add LPS to the wells to a final concentration of 10-100 ng/mL to stimulate the cells.[6] Include control wells with cells only (unstimulated) and cells with LPS only (stimulated control).

-

Incubate the plate for a defined period (e.g., 12-24 hours) at 37°C.[18]

-

-

Quantification of TNF-α:

-

After incubation, centrifuge the plate to pellet the cells and collect the culture supernatants.

-

Measure the concentration of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.[19]

-

-

Data Analysis:

-

Calculate the percentage inhibition of TNF-α release for each concentration of the test compound relative to the LPS-stimulated control.

-

Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[5]

-

Visualization of Pathways and Workflows

Signaling Pathway of Hydrocortisone

Caption: Classical genomic signaling pathway of hydrocortisone.

Experimental Workflow for Prodrug Characterization

Caption: Workflow for the characterization of this compound.

Conclusion

This compound represents a rational prodrug approach to improve the delivery of hydrocortisone. Its mechanism of action is intrinsically linked to its efficient conversion to the active parent drug. While the anti-inflammatory and immunosuppressive actions of hydrocortisone are well-established and operate primarily through genomic regulation via the glucocorticoid receptor, a complete understanding of the prodrug's profile requires rigorous experimental characterization. The protocols detailed in this guide provide a comprehensive framework for researchers to determine the key parameters of receptor binding, enzymatic conversion, and functional potency, thereby enabling a thorough evaluation of this compound for its therapeutic potential.

References

- 1. Preparation and properties of brush-border membrane vesicles from human small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel method of preparation of small intestinal brush border membrane vesicles by polyethylene glycol precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preparation of brush border membrane vesicles from fresh and frozen bovine intestine for nutrient uptake studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Effects of dexamethasone on lymphocyte proliferation and cytokine production in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. HPLC Separation of Hydrocortisone and Hydrocortisone's Degradation Products | SIELC Technologies [sielc.com]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. scribd.com [scribd.com]

- 12. researchgate.net [researchgate.net]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. repository.ias.ac.in [repository.ias.ac.in]

- 16. Novel HPLC Analysis of Hydrocortisone in Conventional and Controlled-Release Pharmaceutical Preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Novel HPLC Analysis of Hydrocortisone in Conventional and Controlled-Release Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cortisol modulates inflammatory responses in LPS-stimulated RAW264.7 cells via the NF-κB and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 19. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

Hydrocortisone-21-Lysinate: An In-Depth Technical Guide to its In Vitro Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydrocortisone-21-lysinate is a water-soluble amino acid prodrug of hydrocortisone, designed to enhance the delivery and absorption of the parent glucocorticoid. This technical guide provides a comprehensive overview of the available in vitro data and the established biological context for this compound. Due to its nature as a prodrug, direct in vitro biological activity data for the esterified form is limited in publicly accessible literature. The primary in vitro characteristic is its conversion to the active hydrocortisone. This document will therefore focus on the chemical kinetics of this conversion and the well-documented in vitro biological activity of the parent compound, hydrocortisone. Experimental protocols relevant to the evaluation of such a prodrug and the signaling pathways of its active form are detailed.

Introduction to this compound as a Prodrug

This compound was synthesized as an amino acid prodrug of hydrocortisone.[1] The primary rationale behind this chemical modification is to improve the aqueous solubility and potentially the absorption of hydrocortisone, with the lysine ester intended to be cleaved by enzymes, such as brush border aminopeptidases, to release the active hydrocortisone in vivo.[1] Therefore, its in vitro biological activity is intrinsically linked to its rate of hydrolysis to the parent compound.

Physicochemical Properties and In Vitro Stability

The key in vitro characteristic of this compound is its stability in aqueous solutions, which dictates the availability of the active hydrocortisone. The hydrolysis of the lysine group is a critical step for its biological action.

Quantitative Data on Aqueous Stability

The stability of this compound has been studied across a range of pH values at 25°C. The compound undergoes both hydrolysis and a reversible acyl migration of the lysine group between the 21- and 17-position hydroxyl groups.[1]

| Parameter | Condition | Value | Reference |

| Half-life (Direct Hydrolysis) | pH 3 | 40 days | [1] |

| Half-life (Direct Hydrolysis) | pH 7 | 30 minutes | [1] |

The significant decrease in stability at neutral pH is attributed to the electrostatic stabilization of the tetrahedral intermediate by the protonated amino groups of the lysine moiety.[1]

Expected In Vitro Biological Activity of Liberated Hydrocortisone

Upon hydrolysis, this compound releases hydrocortisone, a glucocorticoid with potent anti-inflammatory and immunosuppressive properties.[2] The in vitro biological activity is therefore expected to be that of hydrocortisone.

Anti-Inflammatory and Immunomodulatory Effects

Hydrocortisone exerts its effects by binding to the glucocorticoid receptor (GR) in the cytoplasm.[2][3] This complex then translocates to the nucleus and modulates the transcription of a wide array of genes.

Key In Vitro Actions of Hydrocortisone:

-

Inhibition of Pro-inflammatory Cytokines: Hydrocortisone has been shown to downregulate the production of key pro-inflammatory cytokines, including Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[4] It also inhibits the production of IL-2, IL-3, and IL-4.[5][6]

-

Suppression of Inflammatory Mediators: It inhibits the synthesis of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are crucial in the inflammatory cascade.[2]

-

Inhibition of Immune Cell Function: Hydrocortisone can inhibit the proliferation and activity of various immune cells, including T lymphocytes, B lymphocytes, and macrophages.[2] It has also been shown to suppress the activity of natural killer (NK) cells in vitro.[7]

Experimental Protocols

This section details the methodologies that would be employed to fully characterize the in vitro biological activity of this compound as a prodrug.

In Vitro Hydrolysis Assay

Objective: To determine the rate of conversion of this compound to hydrocortisone in a biologically relevant matrix.

Methodology:

-

Incubation: this compound is incubated in various biological media, such as human plasma or a homogenate of a target tissue (e.g., skin or intestinal mucosa), at 37°C.

-

Time Points: Aliquots are taken at multiple time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Sample Preparation: The reaction is quenched, for example, by the addition of a cold organic solvent like acetonitrile, to precipitate proteins. The samples are then centrifuged.

-

Quantification: The supernatant is analyzed by High-Performance Liquid Chromatography (HPLC) to quantify the concentrations of both this compound and the liberated hydrocortisone.[1]

-

Data Analysis: The rate of disappearance of the prodrug and the rate of appearance of the active drug are calculated to determine the hydrolysis kinetics.

Glucocorticoid Receptor (GR) Binding Assay

Objective: To assess the binding affinity of this compound and hydrocortisone to the glucocorticoid receptor.

Methodology:

-

Assay Principle: A competitive binding assay is used, often employing a fluorescently labeled glucocorticoid (e.g., Fluormone™ GS Red) and a source of recombinant human GR.[8]

-

Procedure:

-

A cell lysate containing the GR is mixed with the fluorescent glucocorticoid ligand.

-

Increasing concentrations of the test compounds (this compound and hydrocortisone as a positive control) are added.

-

The mixture is incubated to reach binding equilibrium.

-

-

Detection: The degree of fluorescence polarization (FP) is measured. When the fluorescent ligand is bound to the large GR protein, it tumbles slowly, and the FP is high. When displaced by an unlabeled competitor, the small fluorescent ligand tumbles rapidly, resulting in a low FP.[8]

-

Data Analysis: The IC50 (concentration of competitor that displaces 50% of the fluorescent ligand) is calculated and used to determine the binding affinity (Ki) of the test compounds.

In Vitro Anti-Inflammatory Assay (Cytokine Release)

Objective: To measure the ability of this compound to inhibit the release of pro-inflammatory cytokines from immune cells, which is dependent on its conversion to hydrocortisone.

Methodology:

-

Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or a specific cell line (e.g., macrophages) are cultured.[6]

-

Stimulation: The cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of cytokines like TNF-α and IL-6.

-

Treatment: The stimulated cells are treated with various concentrations of this compound and hydrocortisone.

-

Incubation: The cells are incubated for a sufficient period to allow for cytokine production and secretion (e.g., 24 hours).

-

Quantification: The concentration of cytokines in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).[9]

-

Data Analysis: The IC50 value, representing the concentration at which the compound inhibits 50% of cytokine release, is determined.

Visualizations

Signaling Pathway of Hydrocortisone

Caption: Glucocorticoid receptor signaling pathway of hydrocortisone.

Experimental Workflow for Prodrug Evaluation

Caption: Logical workflow for the in vitro evaluation of a prodrug.

Conclusion

This compound serves as a prodrug, with its primary in vitro characteristic being its conversion to the active moiety, hydrocortisone. The rate of this hydrolysis is pH-dependent, being significantly faster at neutral pH. The in vitro biological activity is consequently that of hydrocortisone, which acts as a potent anti-inflammatory agent by modulating gene transcription via the glucocorticoid receptor. A comprehensive in vitro evaluation of this compound would necessitate a multi-step approach, beginning with characterization of its hydrolysis, followed by receptor binding and cell-based functional assays to confirm the activity of the liberated hydrocortisone. This guide provides the foundational knowledge and experimental frameworks necessary for researchers and drug development professionals to effectively study this and similar prodrug candidates.

References

- 1. Solution kinetics of a water-soluble hydrocortisone prodrug: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. quora.com [quora.com]

- 3. Subcutaneous prodrug formulations in vitro [pion-inc.com]

- 4. Invitrogen PolarScreen Glucocorticoid Receptor Competitor Assay Kit, Red 400 x 20 μL assays | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.co.uk]

- 5. Hydrocortisone inhibition of human interleukin-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hydrocortisone-modulated Immune Response and Altered Amino Acid Pool in Vitro | Uchakin | Journal of Endocrinology and Metabolism [jofem.org]

- 7. Suppression of natural killer cell activity by hydrocortisone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. e-century.us [e-century.us]

An In-depth Technical Guide to the Pharmacokinetics and Metabolism of Hydrocortisone-21-Lysinate

A Prodrug Approach to Enhance Hydrocortisone Delivery

Introduction

Hydrocortisone-21-lysinate is a water-soluble amino acid prodrug of hydrocortisone, a corticosteroid hormone vital for a range of physiological processes and widely used for its anti-inflammatory and immunosuppressive properties. The design of this compound as a prodrug aims to improve the oral absorption characteristics of the parent compound, hydrocortisone. This is achieved by leveraging enzymatic activity at the site of absorption to release the active drug. This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of this compound, with a focus on its conversion to hydrocortisone and the subsequent metabolic fate of the active moiety. Due to the limited availability of specific pharmacokinetic data for the prodrug itself in publicly accessible literature, this guide will also extensively cover the well-documented pharmacokinetics of hydrocortisone as the ultimate determinant of the prodrug's therapeutic effect.

Physicochemical Properties and Stability

This compound is synthesized to be a substrate for brush border aminopeptidases, enzymes located on the surface of intestinal cells.[1] This targeted enzymatic cleavage is intended to facilitate the in vivo conversion of the prodrug to the active hydrocortisone.[1]

An important characteristic of this compound is its stability in aqueous solutions, which is pH-dependent. At a pH of 3, the prodrug exhibits a half-life of 40 days. However, its stability significantly decreases at neutral pH, with a half-life of approximately 30 minutes at pH 7.[1] This instability at neutral pH is attributed to the electrostatic stabilization of the negatively charged tetrahedral intermediate by the protonated amino groups.[1] Furthermore, reversible acyl migration of the lysine group can occur between the 21- and 17-position hydroxyl groups of the hydrocortisone backbone.[1]

Pharmacokinetics

The primary pharmacokinetic objective of this compound is to efficiently deliver hydrocortisone into the systemic circulation. The absorption profile and permeability of the lysinate ester have been reported to be similar to that of the parent steroid, hydrocortisone.[2]

Absorption and Bioavailability

Distribution

Once hydrocortisone is released from the prodrug and enters the systemic circulation, its distribution is governed by its physicochemical properties. Hydrocortisone is extensively bound to plasma proteins, primarily corticosteroid-binding globulin (CBG) and to a lesser extent, albumin.[7] This protein binding is a key determinant of the free, pharmacologically active concentration of the hormone.

Metabolism

The metabolism of hydrocortisone is a complex process occurring primarily in the liver.[8] The metabolic pathways involve a series of enzymatic reactions aimed at inactivating the hormone and increasing its water solubility to facilitate excretion.

The initial and critical step in the metabolism of this compound is its hydrolysis to hydrocortisone. This is presumed to be mediated by aminopeptidases in the intestine.[1] Once formed, hydrocortisone undergoes extensive metabolism. The major metabolic pathways include:

-

Oxidation: Conversion of the 11-hydroxyl group to a ketone, resulting in the formation of cortisone. This reaction is reversible and catalyzed by 11β-hydroxysteroid dehydrogenases (11β-HSDs).[8]

-

Reduction: Reduction of the A-ring double bond and the 3-keto group, leading to the formation of various dihydro- and tetrahydro- metabolites.

-

Conjugation: The resulting metabolites are then conjugated with glucuronic acid or sulfate to form water-soluble compounds that can be readily excreted by the kidneys.[8]

Excretion

The metabolites of hydrocortisone are primarily excreted in the urine.

Quantitative Pharmacokinetic Data for Hydrocortisone

The following tables summarize the key pharmacokinetic parameters of hydrocortisone, the active metabolite of this compound. These values are essential for understanding the disposition of the active drug following the administration of the prodrug.

Table 1: Pharmacokinetic Parameters of Oral Hydrocortisone

| Parameter | Value | Reference(s) |

| Bioavailability | ~96% | [3][4] |

| Tmax (Time to Peak Concentration) | ~1 hour | [3] |

| Cmax (Peak Plasma Concentration) | ~300 ng/mL (after a 20 mg dose) | [3] |

| Half-life (t1/2) | ~1.7 hours | [3] |

Table 2: Pharmacokinetic Parameters of Intravenous Hydrocortisone

| Parameter | Value | Reference(s) |

| Clearance | ~18 L/hr | [3] |

| Volume of Distribution (Vd) | ~34 L | [3] |

| Half-life (t1/2) | ~1.7 hours | [3] |

Experimental Protocols

The study of the pharmacokinetics and metabolism of a prodrug like this compound involves a variety of experimental techniques. Below are detailed methodologies for key experiments relevant to the evaluation of this compound.

In Situ Single-Pass Intestinal Perfusion in Rats

This technique is used to assess the intestinal permeability and absorption of drugs.

Protocol:

-

Animal Preparation: Male Wistar rats are anesthetized, and a midline abdominal incision is made to expose the small intestine.

-

Cannulation: A segment of the jejunum is isolated and cannulated at both ends with tubing.

-

Perfusion: The intestinal segment is perfused with a solution containing the test compound (this compound) at a constant flow rate.[9]

-

Sample Collection: Perfusate samples are collected from the outlet cannula at specified time intervals.[9]

-

Analysis: The concentration of the test compound and its metabolites (hydrocortisone) in the collected samples is determined using a validated analytical method, such as HPLC-MS/MS.[9]

-

Calculation of Permeability: The effective permeability coefficient (Peff) is calculated based on the disappearance of the compound from the perfusate.[9]

Analytical Method for Quantification in Biological Fluids (HPLC-MS/MS)

A highly sensitive and specific method is required to quantify this compound and hydrocortisone in biological matrices like plasma and urine.

Protocol:

-

Sample Preparation:

-

To a plasma or urine sample, an internal standard (e.g., a deuterated analog of hydrocortisone) is added.

-

Proteins are precipitated by adding a solvent like acetonitrile.

-

The sample is centrifuged, and the supernatant is collected.

-

The supernatant may be further purified using solid-phase extraction (SPE).

-

-

Chromatographic Separation:

-

The prepared sample is injected into a high-performance liquid chromatography (HPLC) system.

-

Separation is achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile).[10]

-

-

Mass Spectrometric Detection:

Visualizations

Metabolic Pathway of this compound

Caption: Metabolic pathway of this compound.

Experimental Workflow for In Situ Intestinal Perfusion

Caption: Workflow for in situ single-pass intestinal perfusion.

Conclusion

This compound represents a targeted prodrug strategy to enhance the oral delivery of hydrocortisone. Its rapid hydrolysis at the intestinal brush border to release the active drug is a key feature of its design. While specific pharmacokinetic data for the intact prodrug is limited, a thorough understanding of the well-established pharmacokinetic profile of hydrocortisone provides a solid foundation for predicting its therapeutic behavior. The experimental and analytical protocols detailed in this guide are fundamental for the continued investigation and development of such targeted drug delivery systems. Further research focusing on the direct quantification of this compound and its initial metabolites in vivo would provide a more complete picture of its pharmacokinetic advantages.

References

- 1. Solution kinetics of a water-soluble hydrocortisone prodrug: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oral absorption of 21-corticosteroid esters: a function of aqueous stability and intestinal enzyme activity and distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and oral bioavailability of hydrocortisone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Bioavailability of oral hydrocortisone in patients with congenital adrenal hyperplasia due to 21-hydroxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bioavailability of Oral Hydrocortisone Corrected for Binding Proteins and Measured by LC-MS/MS Using Serum Cortisol and Salivary Cortisone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and Pharmacodynamics of Systemic Corticosteroids in Autoimmune and Inflammatory Diseases: A Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Physiology, Glucocorticoids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Corticosterone mediates stress-related increased intestinal permeability in a region-specific manner - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel HPLC Analysis of Hydrocortisone in Conventional and Controlled-Release Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Cortisol quantification in human plasma and urine by liquid chromatography coupled to mass spectrometry: Validation, analysis and application in a reference population and patients with adrenal incidentalomas - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of Hydrocortisone-21-lysinate in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility and stability of Hydrocortisone-21-lysinate, a water-soluble prodrug of the corticosteroid hydrocortisone. This document consolidates available data on its chemical kinetics, degradation pathways, and analytical methodologies, offering a valuable resource for formulation development and research.

Introduction

This compound is an amino acid prodrug of hydrocortisone designed to enhance aqueous solubility and potentially improve oral absorption. As a substrate for brush border aminopeptidases, it is intended to be converted to the active parent drug, hydrocortisone, in vivo.[1] Understanding the solubility and stability of this prodrug in aqueous solutions is critical for the development of stable and effective pharmaceutical formulations.

The primary challenges in formulating this compound are related to its susceptibility to hydrolysis and intramolecular acyl migration in aqueous environments. This guide details the kinetics of these degradation reactions and provides insights into the factors influencing the stability of the compound.

Aqueous Solubility

While specific quantitative solubility data for this compound across a range of pH values is not extensively available in public literature, it is characterized as a water-soluble derivative of hydrocortisone.[1][2] The parent drug, hydrocortisone, is known to be sparingly soluble in aqueous buffers.[3] The lysine ester at the 21-position significantly improves its solubility in water.

Table 1: Solubility of Hydrocortisone in Various Solvents

| Solvent | Solubility (mg/mL) |

| Ethanol | ~2 |

| DMSO | ~20 |

| Dimethyl formamide (DMF) | ~30 |

| DMF:PBS (pH 7.2) (1:4) | ~0.20 |

| Data for the parent compound, hydrocortisone, is provided for reference.[3] |

Aqueous Stability

The stability of this compound in aqueous solution is primarily influenced by pH. The main degradation pathways are hydrolysis of the ester linkage and a reversible acyl migration of the lysine group between the 21- and 17-hydroxyl positions.[1]

Degradation Pathways

The degradation of this compound in an aqueous solution involves two main reactions:

-

Hydrolysis: The ester linkage at the 21-position is susceptible to hydrolysis, leading to the formation of hydrocortisone and lysine. This reaction is a key factor in the degradation of the prodrug.

-

Acyl Migration: A reversible migration of the lysine acyl group can occur between the hydroxyl groups at the 21 and 17 positions of the steroid backbone.[1] This results in an equilibrium between the 21-lysinate and 17-lysinate isomers.

Degradation Kinetics

The rate of degradation of this compound is highly dependent on the pH of the aqueous solution. The hydrolysis of the ester is significantly faster at neutral to alkaline pH compared to acidic conditions.

Table 2: Stability of this compound in Aqueous Solution at 25°C

| pH | Half-life (t½) for Hydrolysis |

| 3 | 40 days |

| 7 | 30 minutes |

| Data from Johnson, Amidon, and Pogany (1985).[1] |

The increased instability at pH 7 is likely due to electrostatic stabilization of the negatively charged tetrahedral intermediate by the protonated amino groups of the lysine moiety.[1]

Experimental Protocols

Detailed experimental protocols for the analysis of this compound are not widely published. However, based on studies of similar compounds, the following methodologies can be adapted.

Stability Study Protocol

A typical stability study for an aqueous solution of this compound would involve the following steps:

-

Preparation of Buffered Solutions: Prepare a series of aqueous buffer solutions covering the desired pH range (e.g., pH 3 to 8).

-

Sample Preparation: Dissolve a known concentration of this compound in each buffer solution.

-

Storage: Store the samples at a constant temperature (e.g., 25°C) and protect them from light.

-

Sampling: Withdraw aliquots from each solution at predetermined time intervals.

-

Analysis: Analyze the concentration of the remaining this compound and the formation of degradation products using a stability-indicating HPLC method.

HPLC Method for Stability Indicating Assay

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is suitable for separating and quantifying this compound and its degradation products. The following is a representative method that can be optimized:

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[4]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).[4]

-

Flow Rate: 1.0 mL/min.[5]

-

Detection: UV detection at a wavelength of approximately 254 nm.[4][5]

-

Temperature: Ambient or controlled at a specific temperature (e.g., 40°C).[4]

Mechanism of Action: Glucocorticoid Receptor Signaling

As a prodrug, this compound is inactive until it is converted to hydrocortisone. Hydrocortisone exerts its effects by binding to the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily.

The unbound GR resides in the cytoplasm in a complex with heat shock proteins (HSPs). Upon binding of hydrocortisone, the GR undergoes a conformational change, dissociates from the HSPs, and translocates to the nucleus. In the nucleus, the ligand-receptor complex acts as a transcription factor, binding to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding can either activate or repress gene transcription, leading to the wide range of physiological effects of glucocorticoids, including anti-inflammatory and immunosuppressive actions.

References

- 1. Solution kinetics of a water-soluble hydrocortisone prodrug: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stability of Hydrocortisone Preservative-Free Oral Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]

- 5. Novel HPLC Analysis of Hydrocortisone in Conventional and Controlled-Release Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]

Hydrocortisone-21-Lysinate: A Technical Guide to a Water-Soluble Prodrug

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of hydrocortisone-21-lysinate, a water-soluble prodrug of the corticosteroid hydrocortisone. Developed to enhance oral bioavailability, this lysyl-ester derivative is designed for enzymatic conversion to the active parent drug. This document details the rationale behind its design, its chemical and physical properties, and available data on its stability. Furthermore, it outlines generalized experimental protocols for its synthesis, in vitro hydrolysis, and in vivo evaluation, alongside the established pharmacokinetic parameters of hydrocortisone for comparative analysis. The guide also illustrates the glucocorticoid receptor signaling pathway and a typical experimental workflow for prodrug evaluation through detailed diagrams.

Introduction

Hydrocortisone, a synthetic glucocorticoid identical to endogenous cortisol, is a cornerstone in the treatment of a wide array of inflammatory and autoimmune conditions. Its therapeutic efficacy is often hampered by poor water solubility, which can limit its formulation options and lead to variable oral absorption. To address these limitations, prodrug strategies have been explored to improve the physicochemical and pharmacokinetic properties of hydrocortisone.

This compound is an amino acid prodrug designed to increase the aqueous solubility of hydrocortisone and improve its oral absorption. The underlying principle of this prodrug is its targeted enzymatic hydrolysis by aminopeptidases located at the brush border of the small intestine, leading to the in vivo release of the active hydrocortisone.

Chemical and Physical Properties

This compound is a chemical entity where the amino acid L-lysine is esterified to the 21-hydroxyl group of hydrocortisone. This modification significantly alters the molecule's physical properties, most notably its solubility in aqueous solutions.

| Property | Data | Reference |

| Chemical Name | [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] (2S)-2,6-diaminohexanoate | PubChem |

| Molecular Formula | C27H42N2O6 | MedKoo Biosciences |

| Molecular Weight | 490.64 g/mol | MedKoo Biosciences |

| CAS Number | 95924-98-4 | MedchemExpress |

| Appearance | Assumed to be a solid | General Knowledge |

| Aqueous Stability | pH-dependent | Journal of Pharmaceutical Sciences |

Quantitative Data

Aqueous Stability of this compound

The stability of this compound in aqueous solution is highly dependent on the pH. The ester linkage is susceptible to hydrolysis, which is a critical factor for its shelf-life and in vivo conversion.

| pH | Temperature (°C) | Half-life (t½) | Reference |

| 3 | 25 | 40 days | Journal of Pharmaceutical Sciences |

| 7 | 25 | 30 minutes | Journal of Pharmaceutical Sciences |

Table 1: Aqueous stability of this compound.

Pharmacokinetic Parameters of Hydrocortisone (for Comparison)

To evaluate the potential improvements offered by the prodrug approach, it is essential to have baseline pharmacokinetic data for the parent drug, hydrocortisone.

| Parameter | Value | Route | Species | Reference |

| Bioavailability (F) | ~96% | Oral | Human | Journal of Clinical Pharmacology |

| Time to Peak (Tmax) | ~1 hour | Oral | Human | Journal of Clinical Pharmacology |

| Peak Plasma Concentration (Cmax) | ~300 ng/mL (after 20 mg dose) | Oral | Human | Journal of Clinical Pharmacology |

| Elimination Half-life (t½) | ~1.7 hours | IV | Human | Journal of Clinical Pharmacology |

| Total Body Clearance (CL) | 18 L/hr | IV | Human | Journal of Clinical Pharmacology |

| Volume of Distribution (Vd) | 34 L | IV | Human | Journal of Clinical Pharmacology |

Table 2: Pharmacokinetic parameters of hydrocortisone in humans.

Experimental Protocols

Synthesis of this compound (General Protocol)

-

Protection of the Amino Acid: The amino groups of L-lysine are first protected to prevent side reactions. This is typically achieved using standard protecting groups such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). The carboxylic acid group may also be activated.

-

Esterification: The protected and activated lysine is then reacted with hydrocortisone. The reaction is typically carried out in an aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) in the presence of a coupling agent (e.g., dicyclohexylcarbodiimide - DCC) and a catalyst (e.g., 4-dimethylaminopyridine - DMAP). The reaction is stirred at room temperature until completion, which is monitored by thin-layer chromatography (TLC).

-

Purification of the Protected Prodrug: The reaction mixture is filtered to remove any precipitated by-products. The filtrate is then washed sequentially with dilute acid, dilute base, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.

-

Deprotection: The protecting groups on the lysine moiety are removed under appropriate conditions. For example, Boc groups are removed by treatment with an acid such as trifluoroacetic acid (TFA) in DCM, while Cbz groups are removed by hydrogenolysis.

-

Final Purification: The deprotected this compound is then purified, often by recrystallization or high-performance liquid chromatography (HPLC), to yield the final product. The structure and purity are confirmed by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

In Vitro Hydrolysis of this compound (General Protocol)

This protocol outlines a general method to assess the rate of conversion of the prodrug to hydrocortisone in a simulated biological environment.

-

Preparation of Buffers: Prepare buffer solutions at various pH values (e.g., pH 1.2 to simulate gastric fluid, pH 6.8 to simulate intestinal fluid, and pH 7.4 to simulate plasma).

-

Incubation: Dissolve a known concentration of this compound in each buffer. For enzymatic hydrolysis studies, incubate the prodrug in the presence of relevant enzymes (e.g., porcine liver esterase, intestinal mucosal homogenates, or plasma).

-

Sample Collection: At predetermined time intervals, withdraw aliquots from the incubation mixture.

-

Reaction Quenching: Immediately quench the enzymatic reaction by adding a suitable solvent like acetonitrile or by heat inactivation.

-

Analysis: Analyze the samples using a validated HPLC method to quantify the concentrations of both this compound and the released hydrocortisone.

-

Data Analysis: Plot the concentration of the remaining prodrug versus time to determine the hydrolysis rate constant and the half-life of the prodrug under each condition.

In Vivo Evaluation of this compound (General Protocol)

This protocol describes a general workflow for assessing the pharmacokinetic and pharmacodynamic properties of the prodrug in an animal model.

-

Animal Model: Select an appropriate animal model (e.g., rats or mice). The choice of model may depend on the specific inflammatory condition being studied for pharmacodynamic assessment.

-

Drug Administration: Administer this compound and a control (hydrocortisone) to different groups of animals. The oral route would be of primary interest for this prodrug.

-

Pharmacokinetic Study:

-

Collect blood samples at various time points after drug administration.

-

Process the blood samples to obtain plasma.

-

Extract the drug and its metabolite (hydrocortisone) from the plasma using a suitable extraction method.

-

Quantify the concentrations of the prodrug and hydrocortisone using a validated LC-MS/MS method.

-

Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability.

-

-

Pharmacodynamic Study:

-

Induce an inflammatory response in the animal model (e.g., using carrageenan-induced paw edema).

-

Administer the prodrug and controls.

-

Measure the anti-inflammatory effect at different time points (e.g., by measuring paw volume).

-

Compare the efficacy of the prodrug with that of the parent drug.

-

Visualizations

Signaling Pathway

Caption: Glucocorticoid Receptor Signaling Pathway.

Experimental Workflow

Initial Studies on the Efficacy of Hydrocortisone-21-lysinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrocortisone-21-lysinate is a water-soluble prodrug of hydrocortisone designed to enhance oral bioavailability.[1] This technical guide provides a comprehensive overview of the foundational studies and methodologies required to evaluate the efficacy of this compound. It covers the chemical properties, mechanism of action, and detailed experimental protocols for in vitro and in vivo assessment. Quantitative data from representative studies are summarized, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its therapeutic potential.

Introduction to this compound

This compound is a synthetic ester of hydrocortisone and the amino acid L-lysine. This modification is intended to improve the aqueous solubility and oral absorption of hydrocortisone, which is a widely used corticosteroid with potent anti-inflammatory and immunosuppressive properties.[2][3] The lysine moiety is anticipated to be cleaved by brush border aminopeptidases in the small intestine, releasing the active hydrocortisone molecule for systemic absorption.[1]

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₇H₄₂N₂O₆ | [4] |

| Molecular Weight | 490.63 g/mol | [5] |

| CAS Number | 95924-98-4 | [5] |

| Aqueous Stability (t₁/₂) | 40 days (pH 3), 30 min (pH 7) | [1] |

Mechanism of Action

Upon oral administration and subsequent hydrolysis to hydrocortisone, this compound is expected to exert its effects through the classical glucocorticoid signaling pathway.

Glucocorticoid Receptor Signaling Pathway

Hydrocortisone, the active metabolite, diffuses across the cell membrane and binds to the cytosolic glucocorticoid receptor (GR). This binding event triggers a conformational change in the GR, leading to its dissociation from a chaperone protein complex and translocation into the nucleus. Within the nucleus, the hydrocortisone-GR complex can modulate gene expression in two primary ways:

-

Transactivation: The complex binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.

-

Transrepression: The complex can interfere with the activity of other transcription factors, such as NF-κB and AP-1, thereby downregulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[2][3]

References

- 1. Solution kinetics of a water-soluble hydrocortisone prodrug: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. An overview of animal models induced by glucocorticoids - Physiology and Pharmacology [ppj.phypha.ir]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. medchemexpress.com [medchemexpress.com]

Structural Elucidation of Hydrocortisone-21-lysinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrocortisone-21-lysinate is a water-soluble prodrug of the corticosteroid hydrocortisone, designed to enhance its delivery and bioavailability. The esterification of the C21 hydroxyl group with the amino acid L-lysine increases its solubility in aqueous solutions, facilitating parenteral administration. This technical guide provides a comprehensive overview of the structural elucidation of this compound, detailing its synthesis, physicochemical properties, and the analytical techniques employed for its characterization. Due to the limited availability of detailed experimental data in publicly accessible literature, this guide synthesizes information from available abstracts, patents, and analogous compounds to present a coherent understanding of its structural verification.

Introduction

Hydrocortisone, a primary glucocorticoid, is widely used for its anti-inflammatory and immunosuppressive properties. However, its poor water solubility presents challenges for certain pharmaceutical formulations. The synthesis of hydrocortisone esters, such as this compound, addresses this limitation. The covalent attachment of L-lysine to the hydrocortisone backbone at the 21-position not only improves solubility but also creates a prodrug that can be enzymatically cleaved in vivo to release the active hydrocortisone molecule. The precise characterization of this ester is paramount for ensuring its identity, purity, and stability.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from publicly available chemical databases.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 95924-98-4 | PubChem[1] |

| Molecular Formula | C₂₇H₄₂N₂O₆ | PubChem[1] |

| Molecular Weight | 490.63 g/mol | PubChem[1] |

| Exact Mass | 490.3043 g/mol | PubChem[1] |

| IUPAC Name | [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] (2S)-2,6-diaminohexanoate | PubChem[1] |

Synthesis of this compound

Experimental Protocol (Hypothetical)

-

Protection of L-lysine: The amino groups of L-lysine are first protected to prevent side reactions during esterification. This is typically achieved using standard protecting groups such as tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz).

-

Activation of the Carboxyl Group: The carboxylic acid moiety of the protected lysine is activated to facilitate the esterification reaction. Common activating agents include dicyclohexylcarbodiimide (DCC) or N,N'-carbonyldiimidazole (CDI).

-

Esterification Reaction: The activated N-protected L-lysine is then reacted with hydrocortisone in an appropriate aprotic solvent, such as dichloromethane (DCM) or dimethylformamide (DMF), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out at room temperature or with gentle heating.

-

Deprotection: Following the esterification, the protecting groups on the lysine moiety are removed. For Boc groups, this is typically achieved by treatment with an acid such as trifluoroacetic acid (TFA). For Cbz groups, catalytic hydrogenation is commonly employed.

-

Purification: The final product, this compound, is purified using chromatographic techniques, such as column chromatography or preparative high-performance liquid chromatography (HPLC), to remove any unreacted starting materials and byproducts.